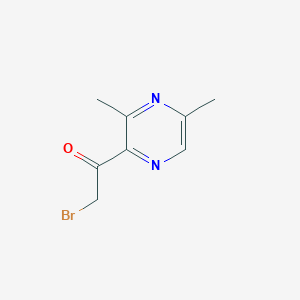
2-Bromo-1-(3,5-dimethylpyrazin-2-yl)ethanone
Cat. No. B8484901
M. Wt: 229.07 g/mol
InChI Key: NJGFCWINKDKVHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09045466B2
Procedure details


To a chloroform (2.0 mL) solution of 1-(3,5-dimethylpyrazin-2-yl)ethanone (41 mg), under ice cooling in a nitrogen atmosphere, 2,6-lutidine (54 μL) and trimethylsilyl trifluoromethanesulfonate (59 μL) were added, and the resultant was stirred for 1 hour. Then, N-bromosuccinimide (53 mg) was added thereto, and the resultant was stirred at room temperature for 30 minutes. Water was added to the reaction solution, and the resultant was stirred for 10 minutes, followed by extraction with chloroform. An organic layer was separated using a phase separator, and the solvent was distilled off under reduced pressure. The obtained residue was purified by silica gel column chromatography (OH-type silica gel; hexane/ethyl acetate-gradient elution=95/5→67/33) to obtain the title compound (35 mg) as a crude product.






Name
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]1[C:3]([C:9](=[O:11])[CH3:10])=[N:4][CH:5]=[C:6]([CH3:8])[N:7]=1.N1C(C)=CC=CC=1C.FC(F)(F)S(O[Si](C)(C)C)(=O)=O.[Br:32]N1C(=O)CCC1=O>O.C(Cl)(Cl)Cl>[Br:32][CH2:10][C:9]([C:3]1[C:2]([CH3:1])=[N:7][C:6]([CH3:8])=[CH:5][N:4]=1)=[O:11]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
53 mg
|
|
Type
|
reactant
|
|
Smiles
|
BrN1C(CCC1=O)=O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Three
|
Name
|
|
|
Quantity
|
41 mg
|
|
Type
|
reactant
|
|
Smiles
|
CC=1C(=NC=C(N1)C)C(C)=O
|
|
Name
|
|
|
Quantity
|
54 μL
|
|
Type
|
reactant
|
|
Smiles
|
N1=C(C=CC=C1C)C
|
|
Name
|
|
|
Quantity
|
59 μL
|
|
Type
|
reactant
|
|
Smiles
|
FC(S(=O)(=O)O[Si](C)(C)C)(F)F
|
|
Name
|
|
|
Quantity
|
2 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)(Cl)Cl
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
the resultant was stirred for 1 hour
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
the resultant was stirred at room temperature for 30 minutes
|
|
Duration
|
30 min
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the resultant was stirred for 10 minutes
|
|
Duration
|
10 min
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
followed by extraction with chloroform
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
An organic layer was separated
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
the solvent was distilled off under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The obtained residue was purified by silica gel column chromatography (OH-type silica gel; hexane/ethyl acetate-gradient elution=95/5→67/33)
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrCC(=O)C1=NC=C(N=C1C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 35 mg | |
| YIELD: CALCULATEDPERCENTYIELD | 56% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
